6-Methyl-2-oxo-5-(pyridin-2-yl)-1H-pyridine-3-carbonitrile is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyridinylpyridones. These compounds are primarily recognized for their cardiotonic properties. They have been the subject of extensive research due to their potential in treating congestive heart failure. []
The synthesis of 6-methyl-2-oxo-5-(pyridin-2-yl)-1H-pyridine-3-carbonitrile, often reported as its hydrochloride monohydrate salt under the name E-1020, involves several steps. A key intermediate in its synthesis is a 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridone scaffold. [] While specific details of the synthesis for this compound were not provided in the provided papers, researchers have explored various modifications to this core structure to develop new cardiotonic agents. []
6-Methyl-2-oxo-5-(pyridin-2-yl)-1H-pyridine-3-carbonitrile features a central pyridine ring substituted at the 2-position by an imidazo[1,2-a]pyridine moiety. A methyl group at the 6-position and a carbonitrile group at the 3-position further modify the pyridine ring. This structure allows for potential interactions with biological targets, such as phosphodiesterase enzymes. [] Structural analogs of this compound, particularly amrinone and milrinone, have been analyzed using X-ray crystallography and 1H NMR, revealing key information about their three-dimensional structures and their potential influence on biological activity. []
While specific chemical reactions of 6-methyl-2-oxo-5-(pyridin-2-yl)-1H-pyridine-3-carbonitrile were not detailed in the provided papers, researchers have explored various substitutions on the imidazo[1,2-a]pyridine ring system. For example, the introduction of halogen groups, such as chlorine and fluorine, has been investigated to enhance cardiotonic activity. []
6-Methyl-2-oxo-5-(pyridin-2-yl)-1H-pyridine-3-carbonitrile acts as a potent and selective inhibitor of phosphodiesterase III (PDE III). [, ] PDE III is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cardiac cells. By inhibiting PDE III, 6-methyl-2-oxo-5-(pyridin-2-yl)-1H-pyridine-3-carbonitrile increases cAMP levels, leading to a positive inotropic effect, increasing the force of heart muscle contractions. [, ]
The primary scientific application of 6-methyl-2-oxo-5-(pyridin-2-yl)-1H-pyridine-3-carbonitrile stems from its cardiotonic properties. Research has focused on its potential in treating congestive heart failure in animal models. [, ] Studies in dogs have shown that it increases cardiac contractility, improves cardiac index, and decreases systemic vascular resistance. [] Furthermore, research suggests that it improves cardiac performance by reducing both static and dynamic afterload. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: